molecular formula C6H12F2N2 B12841681 (S)-2-(Difluoromethyl)-1-methylpiperazine

(S)-2-(Difluoromethyl)-1-methylpiperazine

Cat. No.: B12841681
M. Wt: 150.17 g/mol
InChI Key: PPKAZYAHZHGHSN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Difluoromethyl)-1-methylpiperazine is a chiral compound characterized by the presence of a difluoromethyl group attached to a piperazine ring The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the difluoromethylation of aliphatic alcohols using an S-(difluoromethyl)sulfonium salt. This reaction proceeds under mild conditions and is compatible with a wide variety of functional groups, yielding the corresponding alkyl difluoromethyl ethers in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Difluoromethyl)-1-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives.

Scientific Research Applications

(S)-2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions, especially those involving fluorine-containing molecules.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-(Difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Difluoromethyl)-1-methylpiperazine is unique due to its specific stereochemistry and the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

(2S)-2-(difluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1

InChI Key

PPKAZYAHZHGHSN-YFKPBYRVSA-N

Isomeric SMILES

CN1CCNC[C@H]1C(F)F

Canonical SMILES

CN1CCNCC1C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.